

Application Notes and Protocols for DSR-141562 in Locomotor Activity Assessment

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Compound of Interest

Compound Name: DSR-141562

Cat. No.: B2406171

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Introduction

DSR-141562 is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), with preferential activity against the PDE1B isoform, which is predominantly expressed in the brain. [1] This novel, orally available, and brain-penetrant compound has been investigated for its therapeutic potential in treating symptoms associated with schizophrenia. [1][2] One of the key preclinical assessments for compounds targeting neuropsychiatric disorders is the evaluation of their effects on locomotor activity. These application notes provide detailed protocols for assessing the impact of **DSR-141562** on both spontaneous and psychostimulant-induced locomotor activity in rodents.

The mechanism of action of **DSR-141562** involves the inhibition of PDE1B, which leads to an increase in intracellular levels of cyclic guanosine monophosphate (cGMP). [1] Elevated cGMP is believed to modulate dopaminergic and glutamatergic signal transduction, pathways that are critical in the regulation of movement. [1] Preclinical studies have demonstrated that **DSR-141562** can potently inhibit methamphetamine-induced locomotor hyperactivity in rats, a model often used to screen for antipsychotic potential. [1][2] Notably, **DSR-141562** has been shown to have minimal effects on spontaneous locomotor activity, suggesting a favorable side-effect profile in terms of motor function. [1][2]

Data Presentation

The following tables summarize the illustrative quantitative data on the effects of **DSR-141562** on locomotor activity. This data is representative of typical findings and is intended for comparative purposes.

Table 1: Effect of **DSR-141562** on Spontaneous Locomotor Activity in Rats

Treatment Group	Dose (mg/kg, p.o.)	Total Distance Traveled (meters) (Mean ± SEM)
Vehicle	-	150.5 ± 12.3
DSR-141562	3	145.2 ± 11.8
DSR-141562	10	140.1 ± 10.5
DSR-141562	30	135.8 ± 13.2

Illustrative data.

Table 2: Effect of **DSR-141562** on Methamphetamine-Induced Hyperactivity in Rats

Treatment Group	Dose (mg/kg, p.o.)	Total Distance Traveled (meters) (Mean ± SEM)	% Inhibition of METH Effect
Vehicle + Saline	-	155.3 ± 14.1	-
Vehicle + METH	1	450.7 ± 25.6	0%
DSR-141562 + METH	3	320.4 ± 20.1	44.1%
DSR-141562 + METH	10	215.9 ± 18.9	79.5%
DSR-141562 + METH	30	170.2 ± 15.7	94.9%
Haloperidol + METH	0.1	165.8 ± 16.2	96.4%

Illustrative data. METH: Methamphetamine.

Experimental Protocols

Protocol 1: Assessment of Spontaneous Locomotor Activity in an Open Field Test

Objective: To evaluate the effect of **DSR-141562** on spontaneous locomotor activity in rats.

Materials:

- **DSR-141562**
- Vehicle (e.g., 0.5% methylcellulose in water)
- Male Sprague-Dawley rats (250-300g)
- Open field apparatus (e.g., 40 x 40 x 40 cm) equipped with automated infrared beam tracking system or video tracking software.
- Animal scale
- Oral gavage needles

Procedure:

- **Acclimation:** Acclimate rats to the testing room for at least 60 minutes prior to the experiment. The room should be dimly lit and sound-attenuated.
- **Habituation:** Habituate each rat to the open field apparatus for 30 minutes one day before the test day.
- **Dosing:** On the test day, weigh each rat and administer the assigned treatment (Vehicle or **DSR-141562** at 3, 10, or 30 mg/kg) via oral gavage.
- **Test Initiation:** 60 minutes post-dosing, gently place the rat in the center of the open field arena.
- **Data Collection:** Allow the rat to explore the arena freely for 60 minutes. The tracking system will automatically record locomotor activity parameters, including total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

- **Apparatus Cleaning:** After each trial, thoroughly clean the open field apparatus with 70% ethanol and then water to eliminate any olfactory cues.
- **Data Analysis:** Analyze the collected data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to compare the different treatment groups.

Protocol 2: Assessment of Methamphetamine-Induced Hyperactivity

Objective: To evaluate the effect of **DSR-141562** on locomotor hyperactivity induced by methamphetamine in rats.

Materials:

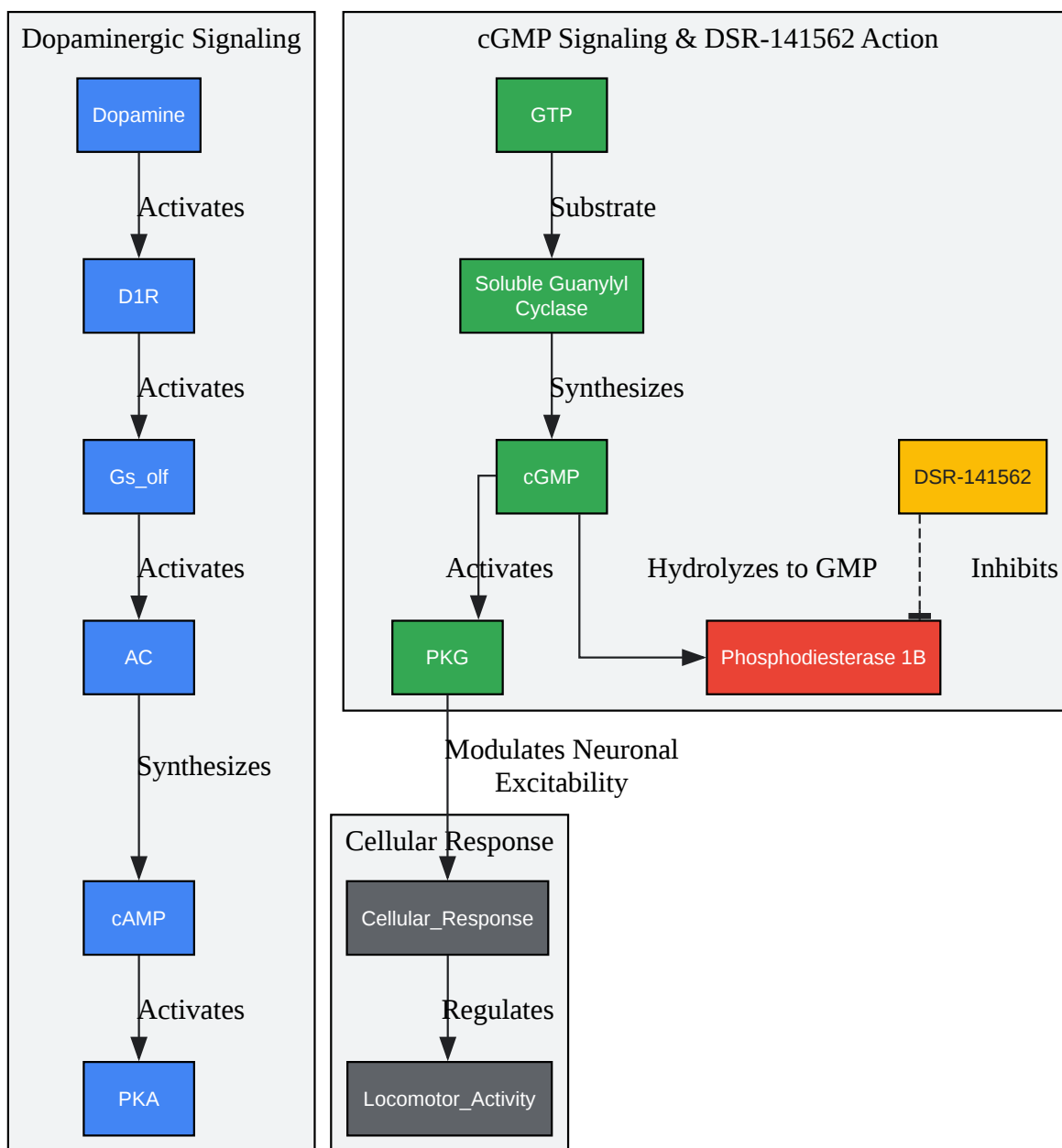
- **DSR-141562**
- Methamphetamine hydrochloride (dissolved in saline)
- Haloperidol (positive control, dissolved in saline with a drop of glacial acetic acid)
- Vehicle
- Saline (0.9% NaCl)
- Male Sprague-Dawley rats (250-300g)
- Open field apparatus
- Animal scale
- Oral gavage needles
- Subcutaneous injection needles

Procedure:

- **Acclimation and Habituation:** Follow the same procedures as in Protocol 1.

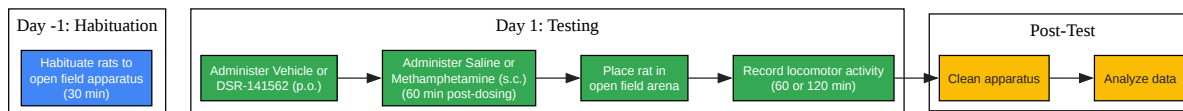
- Pre-treatment: On the test day, weigh each rat and administer the assigned pre-treatment (Vehicle, **DSR-141562** at 3, 10, or 30 mg/kg, or Haloperidol at 0.1 mg/kg) via oral gavage.
- Psychostimulant Administration: 60 minutes after the pre-treatment, administer methamphetamine (1 mg/kg) or saline via subcutaneous injection.
- Test Initiation: Immediately after the methamphetamine or saline injection, place the rat in the center of the open field arena.
- Data Collection: Record locomotor activity for 120 minutes.
- Apparatus Cleaning: Clean the apparatus thoroughly between each trial.
- Data Analysis: Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with pre-treatment and psychostimulant as factors) to determine the effect of **DSR-141562** on methamphetamine-induced hyperactivity.

Mandatory Visualization



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Caption: Signaling pathway of **DSR-141562** action.



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Caption: Experimental workflow for locomotor activity assessment.

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